N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide
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Overview
Description
3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE is a complex organic compound that features a benzohydrazide core substituted with iodine, methoxy, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex reaction steps .
Chemical Reactions Analysis
Types of Reactions
3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl group to an alcohol or amine.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines .
Scientific Research Applications
3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
2-IODOTHIOPHENE: Shares the thiophene and iodine components but lacks the benzohydrazide core.
4-METHOXYBENZOHYDRAZIDE: Contains the benzohydrazide and methoxy groups but lacks the iodine and thiophene components.
Uniqueness
3-IODO-4-METHOXY-N’-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11IN2O3S |
---|---|
Molecular Weight |
402.21 g/mol |
IUPAC Name |
N'-(3-iodo-4-methoxybenzoyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H11IN2O3S/c1-19-10-5-4-8(7-9(10)14)12(17)15-16-13(18)11-3-2-6-20-11/h2-7H,1H3,(H,15,17)(H,16,18) |
InChI Key |
BIBVMIMZAOHNJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CS2)I |
Origin of Product |
United States |
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